Cas no 1795089-21-2 (2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione)

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione structure
1795089-21-2 structure
商品名:2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
CAS番号:1795089-21-2
MF:C16H17N3O4S
メガワット:347.388882398605
CID:5368167

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
    • インチ: 1S/C16H17N3O4S/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-9-18(10-11)24(22,23)12-4-3-7-17-8-12/h1-4,7-8,11,13-14H,5-6,9-10H2
    • InChIKey: LRVFBFGNVYMEQA-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2C(CC=CC2)C(=O)N1C1CN(S(C2=CC=CN=C2)(=O)=O)C1

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6473-4391-75mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6473-4391-50mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6473-4391-3mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6473-4391-20mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6473-4391-2μmol
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6473-4391-15mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6473-4391-20μmol
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
20μl
$79.0 2023-04-25
Life Chemicals
F6473-4391-5mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6473-4391-40mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6473-4391-4mg
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
1795089-21-2 90%+
4mg
$66.0 2023-04-25

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione 関連文献

Related Articles

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dioneに関する追加情報

Recent Advances in the Study of 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 1795089-21-2)

The compound 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 1795089-21-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The structural motif of the tetrahydroisoindole-1,3-dione core, combined with the pyridin-3-ylsulfonylazetidin-3-yl moiety, suggests a high affinity for binding to protein targets such as kinases and proteases. Computational docking studies and in vitro assays have demonstrated promising inhibitory activity against several key enzymes, positioning this compound as a candidate for further preclinical evaluation.

One of the most notable advancements in the study of this compound is its application in targeted cancer therapy. Researchers have identified its ability to selectively inhibit the proliferation of cancer cells by disrupting critical signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione exhibited significant cytotoxicity against a panel of cancer cell lines, including those resistant to conventional chemotherapeutic agents. The compound's mechanism of action appears to involve the modulation of apoptosis-related proteins, making it a potential candidate for combination therapies.

In addition to its anticancer properties, recent investigations have explored the compound's potential in treating neurodegenerative diseases. Preliminary data suggest that it may modulate neuroinflammatory responses by inhibiting microglial activation, a key factor in diseases such as Alzheimer's and Parkinson's. These findings, though still in the early stages, open new avenues for the development of neuroprotective agents based on this chemical scaffold.

The synthesis of 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has also seen improvements, with recent protocols emphasizing higher yields and reduced environmental impact. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been successfully applied to its production, addressing some of the challenges associated with its complex structure. These advancements not only enhance the compound's accessibility for research but also align with the growing emphasis on sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to play a pivotal role in overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 1795089-21-2) represents a versatile and promising scaffold in medicinal chemistry. Its dual potential in oncology and neurology, coupled with advancements in synthetic methodologies, underscores its value as a focus of ongoing research. Future studies will likely explore its broader therapeutic applications and refine its pharmacological profile, paving the way for its eventual clinical use.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd